This compound is recognized for its role in biochemical reactions and interactions with various enzymes and proteins, influencing their activity and function .
The synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with a bromobutylamine derivative. The following steps outline the general synthetic procedure:
For large-scale production, continuous flow reactors and automated systems may be utilized to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice can significantly improve scalability .
The molecular structure of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can be described as follows:
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can undergo several types of chemical reactions:
The specific conditions (temperature, solvent) for these reactions can vary widely depending on the desired outcome and the nature of the substituents involved.
The primary target for 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is the Prolyl Hydroxylase Domain (PHD) enzymes.
This compound acts as an inhibitor of PHDs, leading to:
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione has significant applications in medicinal chemistry:
The core synthesis involves alkylating 8H-8-azaspiro[4.5]decane-7,9-dione (3,3-tetramethylene glutarimide) with 1,4-dibromobutane under basic conditions. This reaction proceeds via nucleophilic substitution, where the spirodecane nitrogen attacks the terminal carbon of the dibromobutane chain. Key conditions include:
Alternative routes leverage Bucherer–Bergs chemistry for spirodecane scaffold construction. Cyclohexanone derivatives react with ammonium carbonate and potassium cyanide under high pressure (50–100 atm) to form the spirohydantoin core. Subsequent N-alkylation with 1,4-dibromobutane follows pathway optimization:
Deuterated variants (e.g., 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8) incorporate deuterium at the butyl chain. Synthesis employs:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Application |
---|---|---|---|---|
Non-deuterated parent compound | 80827-62-9 | C₁₃H₂₀BrNO₂ | 302.21 | Buspirone impurity M [6] |
Deuterated analog (d8) | 1330189-17-7 | C₁₃H₁₂D₈BrNO₂ | 310.26 | Mass spectrometry standards [1] |
Solvent polarity critically impacts alkylation efficiency:
Acid-salt purification: Piperazine intermediates are purified as hydrochlorides via ethanol recrystallization, removing residual metals [10].
Table 3: Industrial Purification Methods for 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Method | Purity (%) | Throughput (kg/day) | Key Limitation | Cost Factor |
---|---|---|---|---|
Ethanol recrystallization | 95–97 | 50 | Thermal degradation of bromide [6] | Low |
Column chromatography | >99 | 12 | Low solvent recovery rates [6] | High |
Acid-salt crystallization | 98 | 30 | Piperazine co-precipitation [10] | Moderate |
Compound Glossary:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2